molecular formula C11H11NO B1144101 2-Propen-1-ol, 3-(1H-indol-7-yl)- CAS No. 1314947-18-6

2-Propen-1-ol, 3-(1H-indol-7-yl)-

Cat. No. B1144101
M. Wt: 173.21114
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propen-1-ol, 3-(1H-indol-7-yl)-” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular formula is C11H14N2O3 . The average mass is 222.240 Da and the monoisotopic mass is 222.100449 Da .


Molecular Structure Analysis

The molecular structure of “2-Propen-1-ol, 3-(1H-indol-7-yl)-” is complex, with one defined stereocentre . The structure can be viewed in 3D for a more detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propen-1-ol, 3-(1H-indol-7-yl)-” include its molecular formula (C11H14N2O3), average mass (222.240 Da), and monoisotopic mass (222.100449 Da) . More detailed properties, such as solubility, melting point, and boiling point, are not available in the resources I have.

properties

IUPAC Name

(E)-3-(1H-indol-7-yl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-2-5-9-3-1-4-10-6-7-12-11(9)10/h1-7,12-13H,8H2/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZJXVKYBPERGR-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CCO)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/CO)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-indol-7-yl)prop-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.